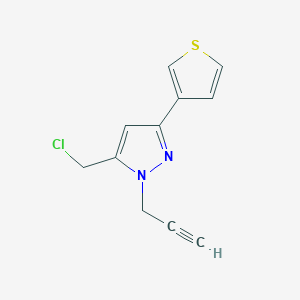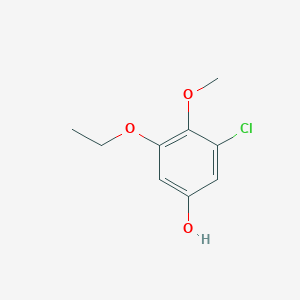
4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridine derivatives has been a subject of interest in organic chemistry. Most syntheses of pyridine rings rely upon one of two approaches: the condensation of carbonyl compounds or cycloaddition reactions . For pyrazole derivatives, various synthetic routes have been developed, including the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
In pyridine, the nitrogen atom is sp2 hybridized, and the molecule is planar. Pyrazole contains two nitrogen atoms in a five-membered ring, leading to two tautomeric forms . The exact structure of “4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” would depend on the specific locations of these substituents on the pyridine and pyrazole rings.Chemical Reactions Analysis
Pyridine and pyrazole rings can participate in various chemical reactions. For instance, pyridine can act as a base, nucleophile, or ligand in chemical reactions . Pyrazole has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid with a strong, unpleasant odor. It is miscible with water and most organic solvents . Pyrazole is a weak base and can exist in two tautomeric forms . The physical and chemical properties of “4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” would depend on the specific structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
The synthesis of related pyrazole and pyridine derivatives has been explored through various chemical methods, demonstrating the versatility of these compounds in organic chemistry. For instance, a method for the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation offers rapid production and excellent yields, highlighting an efficient approach to synthesizing complex heterocyclic compounds (Nikpassand et al., 2010). Furthermore, a facile iodine(III)-mediated synthesis process presents a strategy for constructing 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, underscoring the role of hypervalent iodine reagents in synthetic transformations due to their low toxicity and ease of handling (Prakash et al., 2011).
Antimicrobial and Antiviral Activities
Research has also focused on the biological properties of pyrazole and pyridine derivatives, including their antimicrobial and antiviral activities. Certain compounds have been synthesized and evaluated for their potential as antimicrobial agents, providing insights into the therapeutic applications of these heterocyclic compounds (Attaby et al., 2006). Additionally, studies on 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives reveal their synthesis and antimicrobial activity, contributing to the development of new medicinal compounds (Rathod & Solanki, 2018).
Molecular Structure and Computational Studies
The molecular structure and computational studies of pyrazole and pyridine derivatives provide foundational knowledge for understanding their chemical behavior and potential applications. For example, the synthesis, crystal structure, and computational study of pyrazole derivatives offer valuable data for the design of new compounds with specific properties (Shen et al., 2012). These insights are crucial for advancing the application of such heterocyclic compounds in various scientific domains.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDBHMDYYFSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





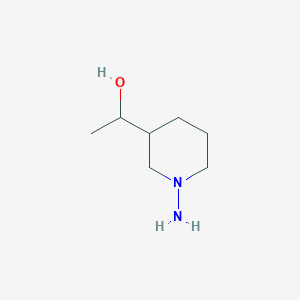
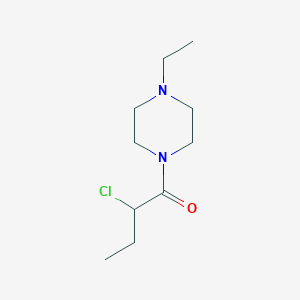
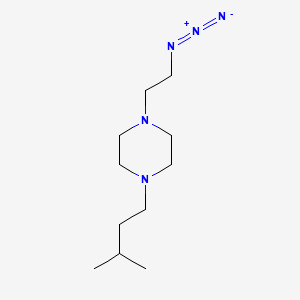
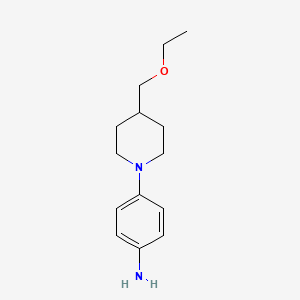
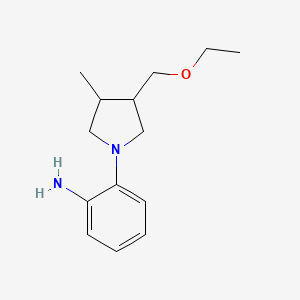
![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)
![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)


